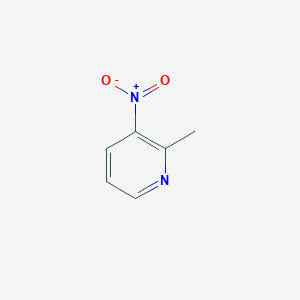

2-Methyl-3-nitropyridine

Cat. No. B124571

Key on ui cas rn:

18699-87-1

M. Wt: 138.12 g/mol

InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07402672B2

Procedure details

Add sodium metal (3.5 g) portion-wise over 1 hour to a 3 neck flask containing 79 mL of diethyl malonate heated to 90° C. under nitrogen. Lower the temperature to 60° C. and add 2-chloro-3-nitropyridine (1a-1, 25.0 g) portion-wise over 15 min. The reaction color turns to dark red. Keep the solution for 3 h at 60° C. and then allow to stand at rt overnight. Tlc indicates remaining starting material. Heat the solution to 80° C. for an additional 3 h (completion of the reaction). Remove the diethyl malonate under reduced pressure and take-up the dark brown residue in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL). Heat the mixture for 7 h at 105° C. (decarboxylation) and then allow to stand at rt overnight. Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc, and discard the washings. Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc. Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436) and remove the solvent under reduced pressure. The residue crystallizes to give 2a-1 (15.0 g, 68%), mp 29-31° C.

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2](OCC)(=O)CC(OCC)=O.Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>>[CH3:2][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

79 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1[N+](=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the solution to 80° C. for an additional 3 h (

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of the reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the diethyl malonate under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the mixture for 7 h at 105° C. (decarboxylation)

|

|

Duration

|

7 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at rt overnight

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue crystallizes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 2a-1 (15.0 g, 68%), mp 29-31° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |